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Abstract

(3-bromophenyl)(phenyl)methanone, also known as 3-Bromobenzophenone, is an aromatic
ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a
benzophenone core with a bromine substituent at the meta position, provides a valuable
scaffold for the development of novel pharmaceutical agents and materials. The bromine atom
acts as a key functional handle for various cross-coupling reactions, enabling the synthesis of a
diverse range of derivatives. This technical guide provides a comprehensive overview of the
synthesis, spectral properties, and potential applications of (3-bromophenyl)
(phenyl)methanone, with a focus on its relevance to drug discovery and development. Detailed
experimental protocols for its synthesis and characterization are presented, alongside a
discussion of its potential role in modulating cellular signaling pathways.

Chemical Properties and Data

(3-bromophenyl)(phenyl)methanone is a white to light yellow crystalline solid at room
temperature.[1][2] Its core structure consists of two phenyl rings attached to a central carbonyl
group, with a bromine atom substituting a hydrogen on one of the phenyl rings at the 3-
position.

Table 1: Physicochemical and Spectral Data for (3-bromophenyl)(phenyl)methanone
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Property Value Reference
3-bromophenyl
IUPAC Name ( pheny)
(phenyl)methanone
3-Bromobenzophenone, m-
Synonyms
Bromobenzophenone
CAS Number 1016-77-9 [3]
Molecular Formula C13HoBroO [3]
Molecular Weight 261.11 g/mol [3]
White to light yellow
Appearance [3]
powder/crystal
Melting Point 75.0t0 79.0 °C [3]
Purity >98.0% (GC) [3]
Insoluble in water; soluble in
Solubility organic solvents like ethanol, [1]

acetone, and dichloromethane.

Note: While specific experimental spectral data for (3-bromophenyl)(phenyl)methanone is not

readily available in the searched literature, the following tables provide predicted values based

on the analysis of structurally similar compounds, such as (4-bromophenyl)(phenyl)methanone

and (3-chlorophenyl)(phenyl)methanone.[4]

Table 2: Predicted *H NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCls
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Chemical Shift (3)
ppm

Multiplicity

Integration

Assignment

~7.80 m

3H

Protons on the
brominated and
unsubstituted phenyl

rings

~ 7.65 m

1H

Proton on the
brominated phenyl

ring

~7.50 t

2H

Protons on the
unsubstituted phenyl
ring

~7.40 m

3H

Protons on the
brominated and
unsubstituted phenyl

rings

Table 3: Predicted 13C NMR Spectral Data for (3-bromophenyl)(phenyl)methanone in CDCls
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Chemical Shift (8) ppm Assignment
~195.5 C=0

~139.5 C-Br

~137.0 Quaternary C
~134.5 CH

~132.8 CH

~130.0 CH

~129.8 CH

~128.4 CH

~128.0 CH

~122.5 Quaternary C

Table 4: Predicted FTIR Spectral Data for (3-bromophenyl)(phenyl)methanone

Wavenumber (cm~?) Vibration

~ 1660 C=0 stretch (ketone)
~ 1590 C=C stretch (aromatic)
~ 1280 C-C stretch

~ 700-800 C-H bend (aromatic)

~ 500-600 C-Br stretch

Experimental Protocols
Synthesis of (3-bromophenyl)(phenyl)methanone via
Friedel-Crafts Acylation

A common and effective method for the synthesis of (3-bromophenyl)(phenyl)methanone is the
Friedel-Crafts acylation of benzene with 3-bromobenzoyl chloride, which can be generated in
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situ from 3-bromobenzoic acid.[2]
Experimental Protocol:

o Preparation of 3-bromobenzoyl chloride: In a round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, dissolve 3-bromobenzoic acid in an excess of thionyl
chloride. Heat the mixture at reflux for 2-4 hours. After the reaction is complete, remove the
excess thionyl chloride by distillation under reduced pressure.

» Friedel-Crafts Acylation: Cool the freshly prepared 3-bromobenzoyl chloride in an ice bath.
To this, add a dry, inert solvent such as dichloromethane, followed by the dropwise addition
of benzene. Add anhydrous aluminum chloride (AICI3) portion-wise while maintaining the
temperature at 0-5 °C.

o Reaction Progression: After the addition of the catalyst, allow the reaction mixture to warm to
room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer
chromatography (TLC).

o Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a
mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and
decompose the aluminum chloride complex.

o Extraction and Purification: Separate the organic layer and extract the aqueous layer with
dichloromethane. Combine the organic layers, wash with a saturated solution of sodium
bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate and
evaporate the solvent under reduced pressure. The crude product can be purified by
recrystallization from a suitable solvent like ethanol or by column chromatography on silica

gel.
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Synthesis workflow for (3-bromophenyl)(phenyl)methanone.

Characterization Methods

The synthesized (3-bromophenyl)(phenyl)methanone should be characterized using standard

analytical techniques to confirm its identity and purity.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded to confirm the chemical structure.

o Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained to
identify the characteristic functional groups, particularly the carbonyl and C-Br stretching
vibrations.

o Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight
and fragmentation pattern of the compound.

o Melting Point Analysis: The melting point of the purified product should be determined and
compared with the literature value.

Role in Drug Development and Potential Biological
Activity

The benzophenone scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and
antimicrobial properties. The presence of a bromine atom on the phenyl ring of (3-
bromophenyl)(phenyl)methanone makes it an attractive starting material for the synthesis of
more complex molecules through reactions like Suzuki, Heck, and Sonogashira cross-coupling.
These reactions allow for the introduction of diverse substituents, enabling the exploration of
structure-activity relationships (SAR) and the optimization of pharmacological properties.

While specific biological data for (3-bromophenyl)(phenyl)methanone is limited in the available
literature, studies on related brominated compounds and benzophenone derivatives suggest
potential areas of investigation. For instance, some bromophenol compounds have been
shown to induce apoptosis in cancer cells through the generation of reactive oxygen species
(ROS) and modulation of the Bcl-2 family of proteins.

Hypothetical Signaling Pathway: Induction of Apoptosis

Based on the known mechanisms of similar compounds, it is plausible that (3-bromophenyl)
(phenyl)methanone or its derivatives could induce apoptosis in cancer cells by modulating key
signaling pathways. A potential mechanism could involve the intrinsic apoptosis pathway, which
is initiated by cellular stress and leads to the activation of caspases.
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Hypothetical Apoptosis Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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